BenchChemオンラインストアへようこそ!

5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Synthetic methodology Heterocyclic chemistry Regioselective cyclization

5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1702034-96-5) is a partially saturated, C6-methyl-substituted tetrahydrotriazolopyrimidine heterocycle with the molecular formula C₆H₁₀N₄ and a molecular weight of 138.17 g/mol. Commercial availability is established at 95% minimum purity from multiple suppliers, where the compound is classified as a synthetic building block for medicinal chemistry and materials science applications.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
CAS No. 1702034-96-5
Cat. No. B1489722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
CAS1702034-96-5
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1CCN2C(=NC=N2)N1
InChIInChI=1S/C6H10N4/c1-5-2-3-10-6(9-5)7-4-8-10/h4-5H,2-3H2,1H3,(H,7,8,9)
InChIKeyASTQPMVMXNNDLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1702034-96-5): Procurement-Ready Heterocyclic Building Block Profile


5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1702034-96-5) is a partially saturated, C6-methyl-substituted tetrahydrotriazolopyrimidine heterocycle with the molecular formula C₆H₁₀N₄ and a molecular weight of 138.17 g/mol [1]. Commercial availability is established at 95% minimum purity from multiple suppliers, where the compound is classified as a synthetic building block for medicinal chemistry and materials science applications . The scaffold features a fused triazole-pyrimidine bicyclic core with a single hydrogen-bond donor, three hydrogen-bond acceptors, a computed XLogP3-AA of 0.8, and a topological polar surface area (TPSA) of 42.7 Ų [2]. Unlike its fully aromatic counterparts that dominate PDE2 inhibitor and anticancer patent literature, this tetrahydro variant bears a stereocenter at the C5 position and an sp³-hybridized C6–C7 segment, conferring distinct conformational, solubility, and regioselective reactivity profiles [3].

Why 5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Replaced by Generic Triazolopyrimidine Analogs in Procurement


Simple substitution of this CAS 1702034-96-5 compound with the more common fully aromatic 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine or the unsubstituted parent heterocycle introduces structural changes that propagate into divergent synthetic outcomes. The tetrahydro (sp³) C6–C7 segment versus the aromatic (sp²) pyrimidine ring fundamentally alters regioselectivity in condensation and cyclization reactions, leading to distinct polycyclic products rather than interchangeable intermediates [1]. Computational DFT analysis confirms that the Gibbs free energy landscape of possible isomers differs substantially between tetrahydro and aromatic amino-triazolopyrimidine substrates, rationalizing why one cannot be substituted for the other without compromising reaction selectivity [2]. Institutionally, vendors classify the tetrahydro series under distinct building-block catalog numbers—compound 1702034-96-5 is stocked as a dedicated entity (e.g., Leyan 2096434, AKSci 8305EM) with no interchangeable CAS cross-references . These chemical and logistical barriers make generic substitution a scientifically and operationally unsound procurement strategy.

5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine: Quantitative Differentiation Evidence for Scientific Selection


Differential Regioselectivity in Acid-Catalyzed Condensation with 1,3-Diketones: Tetrahydro vs. Aromatic Triazolopyrimidine Substrates

When subjected to acid-catalyzed condensation with 1,3-diketones, 2-amino-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine substrates produce exclusively the angular [1,2,4]triazolo[1,5-a:4,3-a′]dipyrimidin-5-ium salt isomer, whereas the corresponding aromatic 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine substrates yield a different selectivity profile under identical conditions [1]. DFT calculations of Gibbs free energies confirm that the thermodynamic preference for the angular isomer in the tetrahydro series is reversed or diminished for aromatic substrates, providing a mechanistic basis for the non-interchangeability of these building blocks [2].

Synthetic methodology Heterocyclic chemistry Regioselective cyclization

Physicochemical Property Divergence: Tetrahydro vs. Aromatic 5-Methyl-Triazolopyrimidine Scaffolds

The target tetrahydro compound (CAS 1702034-96-5, C₆H₁₀N₄, MW 138.17) possesses one hydrogen-bond donor (N–H), three hydrogen-bond acceptors (two N in triazole, one N in pyrimidine), a computed XLogP3-AA of 0.8, a TPSA of 42.7 Ų, and zero rotatable bonds, as computed by PubChem [1]. In contrast, the fully aromatic 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS not listed, analogous core in patent US10239882B2) lacks the N–H donor, has one fewer H-bond acceptor in its aromatic form, and exhibits a higher computed LogP (predicted ~1.2–1.5 based on aromatic purine isosteres) [2]. The presence of a stereocenter at C5 (undefined stereochemistry in commercial material) further distinguishes the tetrahydro compound from its achiral aromatic analog [3].

Physicochemical profiling Drug-likeness Solubility prediction

Carbonic Anhydrase Isoform Selectivity: 5-Methyl Tetrahydrotriazolopyrimidine Derivatives Show >100-Fold Tumor-Associated Isoform Preference

A series of 5-methyl tetrahydrotriazolopyrimidine derivatives tethered to umbelliferone (compounds 3a–r) were evaluated against five human carbonic anhydrase (hCA) isoforms. All 5-methyl derivatives selectively inhibited the tumor-associated hCA IX and XII isoforms with KI values between 0.75 and 10.5 μM, while the off-target cytosolic isoforms hCA I, II, and IV were not significantly inhibited, displaying KI values greater than 100 μM [1]. The most potent derivative (3d) achieved KI values of 0.92 μM (hCA IX) and 0.75 μM (hCA XII), representing a selectivity index exceeding 100-fold relative to the non-targeted isoforms [2]. In contrast, analogous 5-phenyl-substituted derivatives from the same study showed altered isoform selectivity profiles, demonstrating that the 5-methyl substitution pattern is a significant determinant of isozyme discrimination [3].

Carbonic anhydrase inhibition Tumor-selective targeting Isotype selectivity

Corrosion Inhibition Efficiency: 2-Alkyl-5-Methyl-Tetrahydrotriazolopyrimidin-7-ols Achieve Up to 98.5% Protection on Mild Steel

A series of 2-alkyl-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol derivatives, synthesized from the 5-methyl-tetrahydrotriazolopyrimidine scaffold, were evaluated as corrosion inhibitors for St3 mild steel in 24% hydrochloric acid using gravimetric (GOST 9.905-82, 9.907-83) and electrochemical (potentiodynamic polarization, Mansfeld polarization resistance) methods [1]. The most effective derivatives, derived from coconut oil fatty acids, achieved protection efficiencies up to 98.5% at concentrations of 1–2 g/L [2]. All compounds acted as mixed-type inhibitors affecting both anodic and cathodic reactions. Comparison with non-methylated or aromatic triazolopyrimidine controls was not performed in this study, but the aliphatic side-chain length was directly correlated with protective film stability: alkyl chains ≥C13 exhibited decreased long-term gravimetric efficiency due to film desorption under extended acid exposure [3].

Corrosion inhibition Mild steel protection Acid pickling

Commercial Purity and Supplier Availability: 95% Minimum Purity with Multi-Vendor Sourcing for CAS 1702034-96-5

Commercial sourcing analysis for CAS 1702034-96-5 reveals a consistent minimum purity specification of 95% across multiple independent suppliers, including AKSci (Cat. 8305EM), Leyan (Product No. 2096434), and Chemsrc-listed vendors . The compound is explicitly classified as a 'Building Block' for research use, with documented long-term storage conditions (cool, dry place) and non-hazardous DOT/IATA transport classification . In comparison, the closely related 5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 664992-04-5) is listed only at select vendors with variable purity grades, and the fully aromatic 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is predominantly available as part of patent-described PDE2 inhibitor intermediates rather than as a stand-alone catalog building block [1].

Chemical procurement Building block sourcing Quality specification

5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Tumor-Selective Carbonic Anhydrase IX/XII Inhibitor Lead Generation

When a discovery program requires a building block that has been validated to deliver >100-fold selectivity for tumor-associated hCA isoforms IX and XII over cytosolic isoforms I, II, and IV, the 5-methyl-tetrahydrotriazolopyrimidine scaffold provides a chemically tractable starting point [1]. The commercial compound (CAS 1702034-96-5) can be elaborated at the C2 position with umbelliferone or alternative zinc-binding warheads to generate selective inhibitors with sub-micromolar KI values, as demonstrated for compound 3d (hCA IX KI = 0.92 μM; hCA XII KI = 0.75 μM; selectivity index >100) [2]. This scenario is not equally served by the 5-phenyl or fully aromatic analogs, which produce different isoform selectivity profiles and require de novo SAR re-optimization.

Diversity-Oriented Synthesis: Regioselective Construction of [1,2,4]Triazolo[1,5-a:4,3-a′]dipyrimidin-5-ium Salt Libraries

For parallel synthesis of polycyclic heterocyclic libraries, the tetrahydro-2-amino-triazolopyrimidine substrate enables regioselective acid-catalyzed condensation with 1,3-diketones to yield angular dipyrimidinium salts as single isomers—a selectivity profile that is not reproduced with aromatic amino-triazolopyrimidine substrates [1]. DFT calculations confirm that the thermodynamic landscape governing angular vs. linear isomer formation is fundamentally controlled by the saturation state of the pyrimidine ring, making CAS 1702034-96-5 the requisite procurement choice for any published protocol invoking this specific regiochemical outcome [2].

Industrial Corrosion Inhibition: Feedstock for High-Efficiency Acid Pickling Inhibitor Development

For formulating corrosion inhibitor packages for mild steel in concentrated hydrochloric acid (24% HCl) environments, 2-alkyl derivatives of the 5-methyl-tetrahydrotriazolopyrimidin-7-ol core deliver protection efficiencies up to 98.5% at 1–2 g/L loading [1]. The scaffold functions as a mixed-type inhibitor, suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions. For industrial procurement, the key selection parameter is the alkyl chain length: coconut oil-derived medium-chain substituents provide optimal film stability, whereas alkyl chains ≥C13 exhibit progressive desorption and localized corrosion under extended gravimetric testing conditions [2]. This structure–performance relationship guides both the choice of the tetrahydrotriazolopyrimidine core and the downstream derivatization strategy.

CNS Drug Discovery: Building Block with Favorable Physicochemical Profile for Brain Penetration Optimization

When sourcing a heterocyclic building block for a CNS-targeted medicinal chemistry program, the computed physicochemical properties of CAS 1702034-96-5 (XLogP3-AA = 0.8, TPSA = 42.7 Ų, HBD = 1, HBA = 3) position it within favorable ranges for passive blood–brain barrier penetration compared to its fully aromatic analog (predicted higher LogP, absence of H-bond donor) [1]. The presence of a single N–H hydrogen-bond donor and the partially saturated scaffold reduces aromatic ring count, a parameter increasingly correlated with improved developability profiles. This compound thus represents a strategic procurement choice for CNS programs seeking to minimize aromatic character early in lead optimization [2].

Quote Request

Request a Quote for 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.